1-(4-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
Description
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-2,1-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUFAQQNKZBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzenethiol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzothiazoles with various functional groups
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 1-(4-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one consists of a benzothiazole ring fused with a carbonyl group and a chlorobenzoyl moiety. The synthesis typically involves the acylation of 2-aminobenzothiazole using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine, often conducted in solvents like dichloromethane at room temperature or slightly elevated temperatures to optimize yields.
Antimicrobial Properties
Research has demonstrated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activities. For example, studies indicate that similar compounds can inhibit the growth of various bacterial strains and may serve as effective agents against plant pathogens . Notably, compounds derived from benzothiazole structures have shown promising results in controlling plant bacterial diseases by enhancing the activities of defense enzymes in host plants .
Anticancer Potential
The compound's potential as an anticancer agent is another area of interest. Benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism of action is believed to involve interactions with specific biological targets that regulate cell growth and apoptosis. Preliminary studies suggest that these compounds can induce cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells.
Case Study 1: Antibacterial Activity
A recent study focused on synthesizing novel chalcone compounds containing benzothiazolinone structures, which were screened for their antibacterial efficacy against Xanthomonas oryzae, a pathogen affecting rice crops. The lead compound demonstrated an exceptional half-effective concentration (EC50) of 0.5 μg/mL, significantly outperforming existing antibacterial agents like thiodiazole-copper . This highlights the potential for developing new agricultural bactericides based on benzothiazole derivatives.
Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer properties of various benzothiazole derivatives. One compound showed promising results in inhibiting the proliferation of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that further exploration into the structure-activity relationship of these compounds could lead to novel cancer therapies.
Summary of Applications
The diverse applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential use in agriculture. |
| Anticancer | Inhibits cancer cell proliferation; mechanism involves apoptosis induction. |
| Plant Protection | Enhances plant defense mechanisms against bacterial diseases. |
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with shared motifs, such as the 4-chlorobenzoyl group, benzothiazolone core, or thiosemicarbazide functionality. Key differences lie in substituent positions, heterocyclic systems, and functional groups (e.g., fluorophenyl vs. dichlorophenyl substituents).
Key Research Findings
Steric and Solubility Differences : Indole derivatives (e.g., 3-methyl-2-trifluoromethyl-1-(4-chlorobenzoyl)indole) show increased steric bulk due to the indole ring and trifluoromethyl group, which may reduce solubility in polar solvents compared to the benzothiazolone core .
Heterocyclic Core Impact : The benzothiazolone system in the target compound offers rigidity and planar geometry, contrasting with the flexibility of thiosemicarbazides or the extended π-system of indole derivatives. This may influence binding affinity in enzyme inhibition studies .
Biological Activity
1-(4-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and various biological activities, particularly its anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminothiophenol under controlled conditions to yield the final product. The reaction is usually conducted in an inert atmosphere to prevent oxidation and degradation of the reactants.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines using assays such as MTT and crystal violet assays.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| C6 (Rat brain glioma) | 5.2 | |
| A549 (Human lung adenocarcinoma) | 4.8 | |
| MCF-7 (Human breast adenocarcinoma) | 3.9 | |
| HT-29 (Human colorectal adenocarcinoma) | 6.1 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells.
Mechanism of Induction of Apoptosis
Studies have shown that treatment with this compound can induce apoptosis in cancer cells. Flow cytometry analysis reveals an increase in early and late apoptotic cells upon treatment with the compound at varying concentrations.
Table 2: Induction of Apoptosis in C6 Cells
| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 5.0 | 2.0 |
| IC50 (5.2) | 10.2 | 5.0 |
| Double IC50 (10.4) | 17.5 | 10.0 |
Case Studies
Several case studies have focused on the evaluation of this compound's biological activity:
- Study on Anticancer Efficacy : A study investigated the efficacy of various benzothiazole derivatives, including this compound, against human cancer cell lines. The findings indicated significant cytotoxicity and potential for further development as an anticancer agent .
- Mechanistic Studies : Research into the mechanism revealed that the compound competes with nicotinamide in binding sites of poly(ADP-ribose) polymerases (PARPs), suggesting a role in DNA repair inhibition which could enhance its anticancer properties .
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, and how can reaction yields be optimized?
The synthesis of benzothiazolone derivatives typically involves condensation reactions between chlorobenzoyl chlorides and benzothiazole precursors. For example, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (a structurally related compound) is synthesized via nucleophilic substitution using 4-chlorobenzyl chloride and ethyl 3-phenyl-1H-pyrazole-5-carboxylate under reflux in acetone with K₂CO₃ as a base . Optimization strategies include:
- Temperature control : Reflux conditions (~60°C) improve reaction kinetics.
- Catalyst use : Anhydrous K₂CO₃ enhances deprotonation efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >75% yield.
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction is critical for structural validation. For analogous benzothiazole derivatives:
- Crystal growth : Slow evaporation of ethanol/acetone solutions yields diffraction-quality crystals .
- Data collection : Monoclinic systems (e.g., space group P21/c) are common, with unit cell parameters such as a = 7.97 Å, b = 16.43 Å, and β = 95.13° .
- Refinement : R factors <0.06 and wR factors <0.17 ensure accuracy. Disorder in the benzothiazole ring may require constrained refinement .
Q. What safety protocols are essential when handling benzothiazolone derivatives?
While direct safety data for this compound is limited, benzo[d]isothiazol-3-one (a structural analog) requires:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- First aid : Immediate rinsing with water for exposure, followed by medical consultation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity?
DFT studies on chlorobenzoyl-containing compounds (e.g., Mulliken population analysis) reveal:
- Charge distribution : The 4-chlorobenzoyl group exhibits electron-withdrawing effects, polarizing the benzothiazole ring .
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, with nucleophilic attack favored at the carbonyl group.
- Basis sets : B3LYP/6-311+G(d,p) provides reliable geometry optimization and vibrational frequency data .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
Comparative studies on triazolone and pyrazole derivatives highlight:
- Electron-withdrawing groups (EWGs) : Chlorine at the para-position enhances metabolic stability but may reduce solubility.
- Hydrogen-bonding motifs : Methoxy or hydroxy groups improve binding to enzymes (e.g., cyclooxygenase) via H-bond interactions .
- Bioactivity assays : IC₅₀ values from kinase inhibition assays correlate with substituent electronegativity (R² = 0.89) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The benzothiazolone ring may exhibit keto-enol tautomerism, shifting proton signals (e.g., NH at δ 12.5 ppm vs. δ 10.8 ppm).
- Solvent effects : DMSO-d₆ vs. CDCl₃ alters chemical shifts by up to 0.3 ppm.
- Impurity profiling : HPLC-MS (C18 column, acetonitrile/water gradient) identifies byproducts like hydrolyzed chlorobenzoyl fragments .
Q. What strategies improve crystallinity for poorly soluble derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
